4-(甲磺酰甲基)苯-1-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

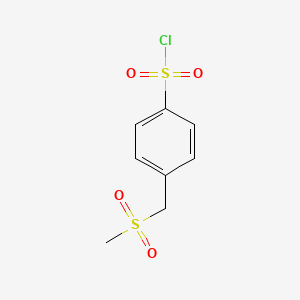

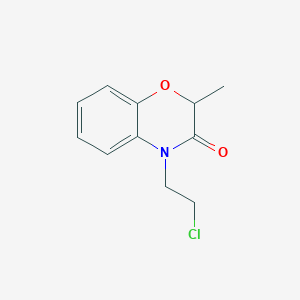

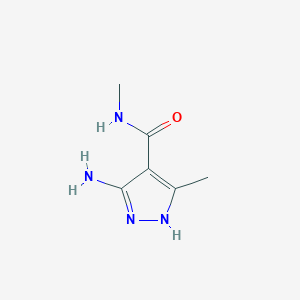

“4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C8H9ClO4S2 . It is used in the preparation of 5′-deoxy-5′-[4-(methylsulfonyl)benzenesulfonamido]thymidine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9ClO4S2/c1-14(10,11)6-7-2-4-8(5-3-7)15(9,12)13/h2-5H,6H2,1H3 . This indicates that the compound has a benzene ring with a sulfonyl chloride group and a methanesulfonylmethyl group attached to it.Physical And Chemical Properties Analysis

This compound is a yellow to salmon-pink crystalline powder . Its molecular weight is 268.74 . More specific physical and chemical properties are not mentioned in the search results.科学研究应用

催化应用

- 利用沸石进行磺酰化:与质子形式相比,使用甲磺酰氯和苯磺酰氯等磺化剂的锌交换沸石(ZSM-5、Y、β)显示出更高的活性。使用乙酸锌制备的锌交换沸石对磺酰化反应更具活性,表明其在多相催化中的潜力 (莱德劳等人,2002).

化学键分析

- 硫-氯键解离:对甲磺酰氯和苯磺酰氯的研究揭示了它们的硫-氯键解离焓,有助于更深入地了解它们的化学性质。这些知识对于涉及这些化合物在化学反应中的应用至关重要 (查特吉洛格鲁等人,1994).

分子结构研究

- 分子结构分析:对甲磺酰氯等分子的研究有助于理解磺酰氯中键参数和构象的非加和性。这些信息对于设计和预测基于磺酰氯的化合物在各种应用中的行为至关重要 (阿尔布佐夫等人,1976).

有机合成

- 亲电环化和加成反应:4-磺酰化或 4-磺酰化丙二酸酯与亲电试剂(包括亚磺酰氯和苯磺酰氯)的反应证明了它们在有机合成中的用途。这项研究为涉及这些化合物的新的合成方法的开发做出了贡献 (伊万诺夫等人,2014).

气相研究

- 气相结构分析:对气相中 4-硝基苯磺酰氯等磺酰氯分子的结构的研究提供了对其构象和键合的见解,这对于了解它们在不同环境中的反应性和应用至关重要 (彼得罗夫等人,2009).

安全和危害

作用机制

Target of action

Sulfonyl chlorides, like “4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride”, are often used as building blocks in medicinal chemistry . They can easily react with heterocyclic amines to create complex sulfonamides . The exact targets of this specific compound would depend on the particular biological system it’s introduced to.

Mode of action

Sulfonyl chlorides are electrophiles, meaning they seek out electron-rich areas in other molecules. They typically undergo nucleophilic substitution reactions, where a nucleophile (an electron-rich species) attacks the sulfonyl chloride, leading to the replacement of the chloride group .

生化分析

Biochemical Properties

4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the formation of sulfonamides. It reacts with amines to form sulfonamide bonds, which are crucial in medicinal chemistry for the development of drugs . This compound interacts with various enzymes and proteins, primarily through its sulfonyl chloride group, which can form covalent bonds with nucleophilic amino acid residues such as lysine and serine. These interactions can lead to enzyme inhibition or modification of protein function.

Cellular Effects

The effects of 4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride on cells are diverse. It can influence cell signaling pathways by modifying key signaling proteins through sulfonylation. This modification can alter gene expression and cellular metabolism, leading to changes in cell function . For example, the compound may inhibit enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . This covalent binding can result in changes in gene expression by modifying transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride can change over time. The compound is relatively stable under normal storage conditions but can degrade over time, especially in the presence of moisture . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to sustained inhibition of enzyme activity and prolonged changes in cellular function.

Dosage Effects in Animal Models

The effects of 4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride vary with different dosages in animal models. At low doses, the compound may selectively inhibit certain enzymes without causing significant toxicity . At high doses, it can lead to adverse effects such as cytotoxicity and organ damage due to the widespread inhibition of essential enzymes and proteins.

Metabolic Pathways

4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride is involved in metabolic pathways that include the formation of sulfonamides. It interacts with enzymes that catalyze the formation and breakdown of these compounds, affecting metabolic flux and metabolite levels . The compound can also influence the activity of enzymes involved in detoxification pathways, leading to changes in the levels of various metabolites.

Transport and Distribution

Within cells and tissues, 4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can affect its overall activity and function.

Subcellular Localization

The subcellular localization of 4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride is influenced by its chemical properties and interactions with cellular components . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact the compound’s activity, as it may preferentially modify proteins within certain subcellular regions.

属性

IUPAC Name |

4-(methylsulfonylmethyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO4S2/c1-14(10,11)6-7-2-4-8(5-3-7)15(9,12)13/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRHNLVZSNVYEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC=C(C=C1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[Hydroxy(piperidin-4-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1373515.png)

![5-[3-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1373518.png)

![5-(1-Chloroethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1373520.png)

![1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B1373521.png)

amine](/img/structure/B1373534.png)